molecular formula C7H9NNaO4+ B8090818 sodium;methyl 2,4-dioxopiperidine-3-carboxylate

sodium;methyl 2,4-dioxopiperidine-3-carboxylate

Cat. No.: B8090818
M. Wt: 194.14 g/mol
InChI Key: DDRNHSMNCKFPEI-UHFFFAOYSA-N
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Description

sodium;methyl 2,4-dioxopiperidine-3-carboxylate is a chemical compound with the molecular formula C7H10NNaO4 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;methyl 2,4-dioxopiperidine-3-carboxylate typically involves the esterification of 3-Piperidinecarboxylic acid with methanol in the presence of a suitable catalyst, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Reaction Time: 4-6 hours

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

sodium;methyl 2,4-dioxopiperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield piperidine derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds.

Scientific Research Applications

sodium;methyl 2,4-dioxopiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium;methyl 2,4-dioxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Piperidinecarboxylic acid, 1-methyl-
  • 3-(Methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridine-2-carboxylic acid sodium salt

Uniqueness

sodium;methyl 2,4-dioxopiperidine-3-carboxylate is unique due to its specific structural features and reactivity

Properties

IUPAC Name

sodium;methyl 2,4-dioxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO4.Na/c1-12-7(11)5-4(9)2-3-8-6(5)10;/h5H,2-3H2,1H3,(H,8,10);/q;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRNHSMNCKFPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(=O)CCNC1=O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NNaO4+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139122-78-4
Record name sodium 3-(methoxycarbonyl)-4-oxo-3,4,5,6-tetrahydro-2-pyridinolate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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